molecular formula C12H16N2O6 B5136666 N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine

N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine

Cat. No. B5136666
M. Wt: 284.26 g/mol
InChI Key: KNHGFOSGFLWCOZ-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine, also known as MNX, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MNX is a glycoside derivative of xylose and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine is not fully understood. However, studies have suggested that N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to exhibit various biochemical and physiological effects. N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments is its relatively low toxicity compared to other anticancer compounds. Additionally, N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to exhibit selective cytotoxicity towards cancer cells, which may reduce the risk of side effects. However, one limitation of using N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine. One area of research is the development of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine analogues with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine and its potential applications in other disease states. Finally, the development of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine-based drug delivery systems may improve its efficacy and reduce potential side effects.
In conclusion, N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine is a synthetic compound with potential therapeutic applications in cancer research. N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to exhibit various biochemical and physiological effects, including selective cytotoxicity towards cancer cells. However, further research is needed to fully understand the mechanism of action of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine and its potential applications in other disease states.

Synthesis Methods

The synthesis of N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine involves the reaction of 2-methyl-4-nitrophenol with xylose in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-methyl-4-nitrophenyl)-beta-D-xylopyranosylamine has been studied for its potential anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-(2-methyl-4-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-6-4-7(14(18)19)2-3-8(6)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHGFOSGFLWCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2C(C(C(CO2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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